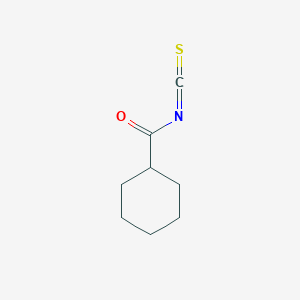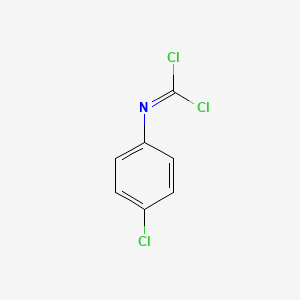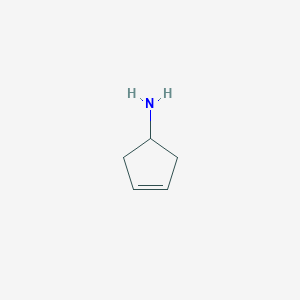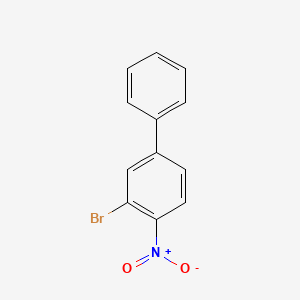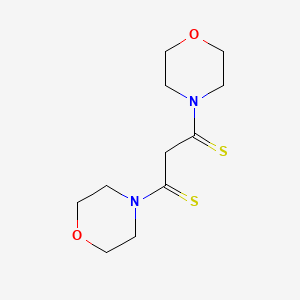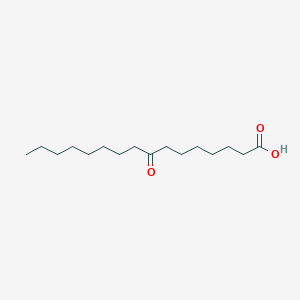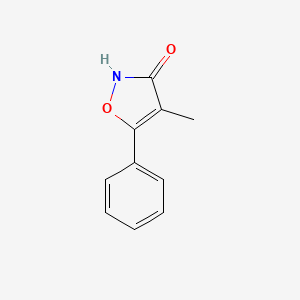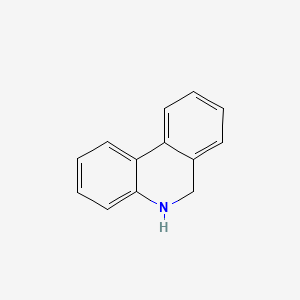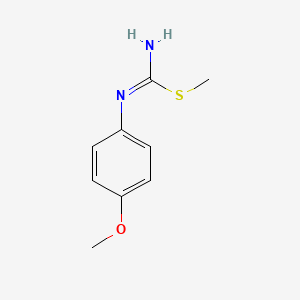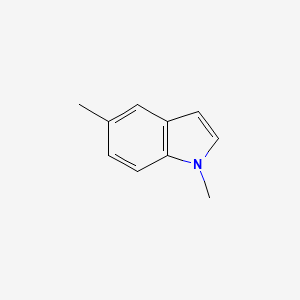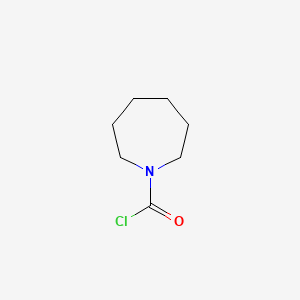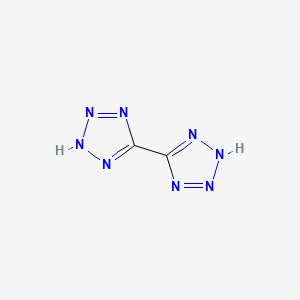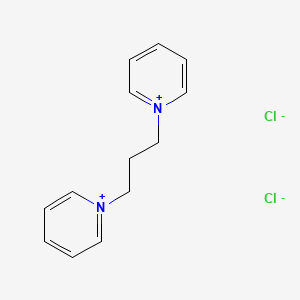
Pyridinium, 1,1'-(1,3-propanediyl)bis-, dichloride
Overview
Description
Pyridinium, 1,1’-(1,3-propanediyl)bis-, dichloride is a chemical compound with the molecular formula C13H16Cl2N2. It is a type of pyridinium salt, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. Pyridinium salts are characterized by the presence of a positively charged nitrogen atom within a pyridine ring, making them useful in a variety of chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 1,1’-(1,3-propanediyl)bis-, dichloride typically involves the reaction of pyridine with 1,3-dibromopropane in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atom of the pyridine attacks the carbon atom of the 1,3-dibromopropane, resulting in the formation of the pyridinium salt. The reaction conditions usually involve heating the reactants in a suitable solvent such as acetonitrile or ethanol.
Industrial Production Methods
On an industrial scale, the production of Pyridinium, 1,1’-(1,3-propanediyl)bis-, dichloride can be achieved through a continuous flow process. This method allows for the efficient and scalable production of the compound, ensuring high purity and yield. The process involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 1,1’-(1,3-propanediyl)bis-, dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridinium N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium salt into the corresponding pyridine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as hydroxide ions, alkoxide ions, and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Pyridinium N-oxide derivatives.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridinium salts depending on the nucleophile used.
Scientific Research Applications
Pyridinium, 1,1’-(1,3-propanediyl)bis-, dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium ylides and other pyridinium-based compounds.
Biology: The compound is used in the study of enzyme inhibition and as a model compound for studying the interactions of pyridinium salts with biological molecules.
Medicine: Pyridinium salts have been investigated for their potential use as antimicrobial agents, anticancer agents, and in the treatment of neurological disorders.
Industry: The compound is used in the production of ionic liquids, which have applications in catalysis, electrochemistry, and materials science.
Mechanism of Action
The mechanism of action of Pyridinium, 1,1’-(1,3-propanediyl)bis-, dichloride involves its interaction with various molecular targets and pathways. The positively charged nitrogen atom in the pyridinium ring allows the compound to interact with negatively charged biological molecules, such as DNA and proteins. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases. The compound’s ability to form stable complexes with biological molecules makes it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- Pyridinium, 1,1’-(1,3-propanediyl)bis-, tribromide
- Pyridinium, 1,1’-(1,3-propanediyl)bis-, iodide
Uniqueness
Pyridinium, 1,1’-(1,3-propanediyl)bis-, dichloride is unique due to its specific chemical structure and reactivity. Compared to its tribromide and iodide counterparts, the dichloride variant offers different reactivity patterns and solubility properties, making it suitable for specific applications in organic synthesis and biochemical research. The choice of halide (chloride, bromide, or iodide) can significantly influence the compound’s behavior in chemical reactions and its interactions with biological molecules.
Properties
IUPAC Name |
1-(3-pyridin-1-ium-1-ylpropyl)pyridin-1-ium;dichloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2.2ClH/c1-3-8-14(9-4-1)12-7-13-15-10-5-2-6-11-15;;/h1-6,8-11H,7,12-13H2;2*1H/q+2;;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGQHTQBBHQBMJ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CCC[N+]2=CC=CC=C2.[Cl-].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50615789 | |
| Record name | 1,1'-(Propane-1,3-diyl)di(pyridin-1-ium) dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50615789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28339-63-1 | |
| Record name | 1,1'-(Propane-1,3-diyl)di(pyridin-1-ium) dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50615789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


